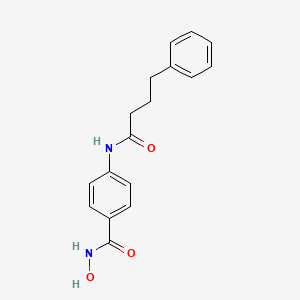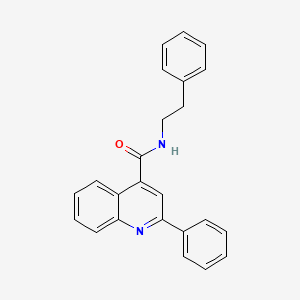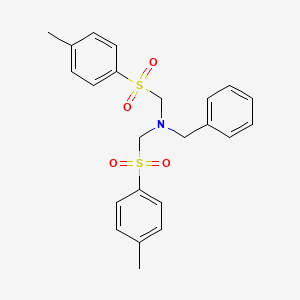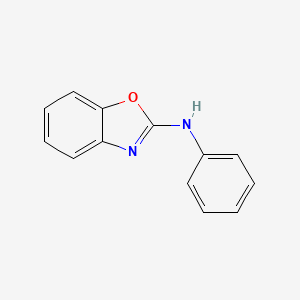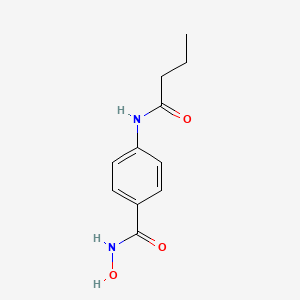
4-(butanoylamino)-N-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(butanoylamino)-N-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butanoylamino group attached to the benzene ring and a hydroxy group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-hydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with butanoyl chloride in the presence of a base such as pyridine. This reaction forms 4-(butanoylamino)benzoic acid.
Hydroxylation: The next step involves the hydroxylation of the amide nitrogen. This can be achieved by reacting 4-(butanoylamino)benzoic acid with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(butanoylamino)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Nitrobenzamides or halogenated benzamides.
科学研究应用
4-(butanoylamino)-N-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(butanoylamino)-N-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(butanoylamino)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
4-(butanoylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a hydroxy group.
4-(butanoylamino)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a hydroxy group.
Uniqueness
4-(butanoylamino)-N-hydroxybenzamide is unique due to the presence of the hydroxy group on the amide nitrogen. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs. The hydroxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
属性
CAS 编号 |
656261-22-2 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
4-(butanoylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-10(14)12-9-6-4-8(5-7-9)11(15)13-16/h4-7,16H,2-3H2,1H3,(H,12,14)(H,13,15) |
InChI 键 |
WASGGDMUCRMECJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NO |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


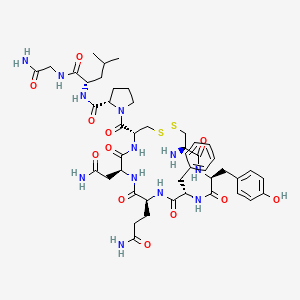
![7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B3063317.png)
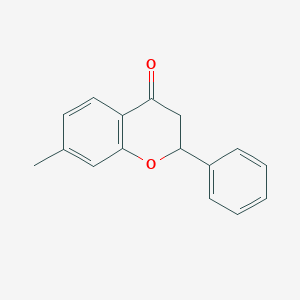
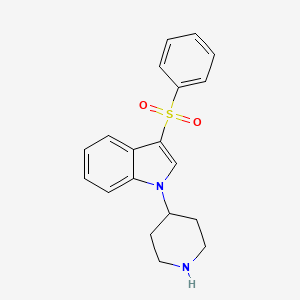
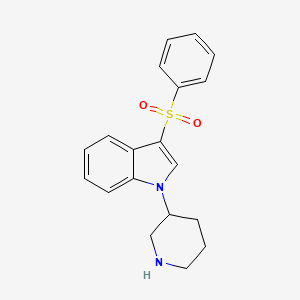
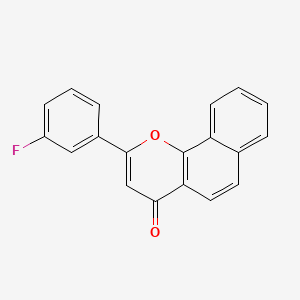
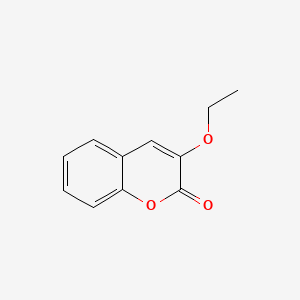
![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)
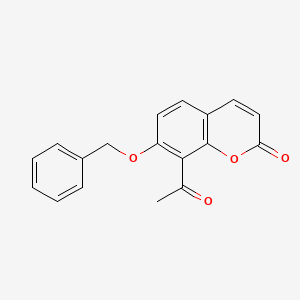
![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)
